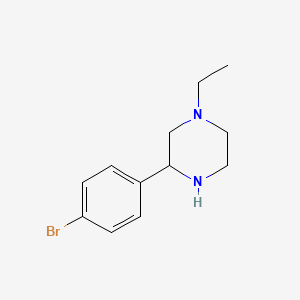
3-(4-溴苯基)-1-乙基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.
科学研究应用
神经保护剂
化合物“3-(4-溴苯基)-1-乙基哌嗪”作为神经保护剂具有潜在应用。它可用于研究乙酰胆碱酯酶(AchE)的抑制,该酶在神经系统中水解乙酰胆碱。 AchE的抑制会导致乙酰胆碱水平升高,这可能对阿尔茨海默病等疾病具有治疗作用 .
抗氧化剂研究
这种化学物质可用于抗氧化剂研究,因为它具有减轻氧化应激的潜力。氧化应激与多种疾病有关,可以减少氧化损伤的化合物对于开发治疗方法具有重要价值。 该化合物对丙二醛 (MDA) 水平的影响尤其有见地,丙二醛是氧化损伤的生物标志物 .
抗菌活性
“3-(4-溴苯基)-1-乙基哌嗪”衍生物在抗菌活性研究中显示出可喜的结果。 这些化合物可以被合成并测试其对致病细菌和真菌的活性,这有助于开发新的抗菌剂 .
癌症研究
在癌症研究领域, “3-(4-溴苯基)-1-乙基哌嗪”的衍生物已被评估其对癌细胞系的有效性,例如人乳腺腺癌 (MCF7)。 这些研究有助于了解细胞毒性机制并设计新型化疗药物 .
液晶研究
该化合物是合成聚合物和非聚合物有序液晶相的关键中间体。 这种应用对于开发具有特定光学和电子性能的新材料具有重要意义 .
行为研究
涉及“3-(4-溴苯基)-1-乙基哌嗪”的研究可以扩展到水生生物的行为研究。 例如,可以研究其对虹鳟鱼苗的游泳能力和行为的影响,从而深入了解新化合物的潜在神经毒性 .
作用机制
Target of Action
The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Result of Action
One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The interaction between 3-(4-Bromophenyl)-1-ethylpiperazine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to alterations in nerve impulse transmission . Additionally, this compound has shown potential interactions with other biomolecules, such as mitochondrial succinate dehydrogenase, which is involved in the mitochondrial electron transport chain .
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-1-ethylpiperazine can lead to changes in neurotransmitter levels, affecting neuronal communication and potentially leading to neurotoxic effects . Furthermore, its interaction with mitochondrial succinate dehydrogenase can impact cellular energy production and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-ethylpiperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 3-(4-Bromophenyl)-1-ethylpiperazine interacts with mitochondrial succinate dehydrogenase, potentially altering the enzyme’s activity and affecting the mitochondrial electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-ethylpiperazine have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-1-ethylpiperazine remains stable under certain conditions, but its degradation products can also influence cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and alterations in mitochondrial function .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine vary with different dosages in animal models. At lower doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, while higher doses result in significant enzyme inhibition and potential neurotoxic effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes. Additionally, high doses of 3-(4-Bromophenyl)-1-ethylpiperazine have been associated with adverse effects, including behavioral changes and impaired motor function in animal models .
Metabolic Pathways
3-(4-Bromophenyl)-1-ethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-1-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporter-mediated mechanisms and can accumulate in certain tissues. Its distribution within the body can influence its localization and overall impact on cellular function .
Subcellular Localization
3-(4-Bromophenyl)-1-ethylpiperazine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .
属性
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




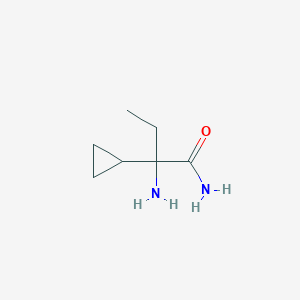
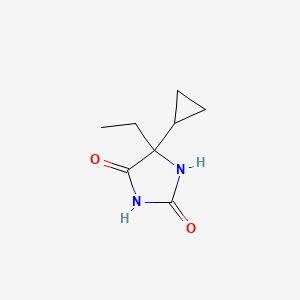
amine](/img/structure/B1376730.png)

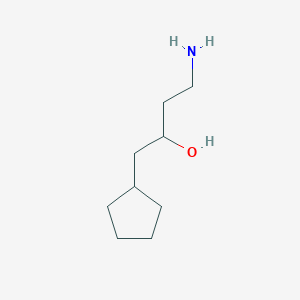


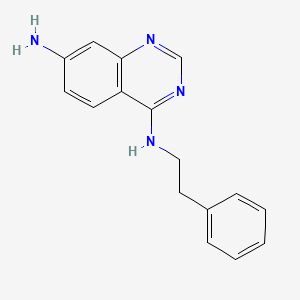

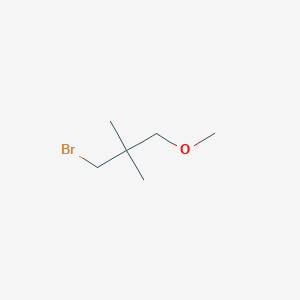
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)